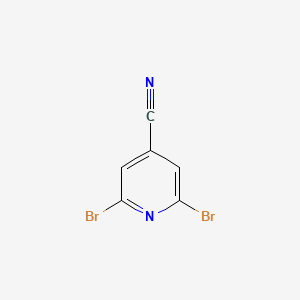

2,6-Dibromo-4-cyanopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromopyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2N2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDCLINNOKFXQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356208 | |

| Record name | 2,6-DIBROMO-4-CYANOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408352-58-9 | |

| Record name | 2,6-DIBROMO-4-CYANOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dibromopyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Synthetic Landscape of Brominated Cyanopyridines: A Technical Guide to 2-Bromo-4-cyanopyridine

Introduction: The Strategic Importance of Brominated Cyanopyridines in Modern Chemistry

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, offering a versatile scaffold for constructing complex molecular architectures. Among these, brominated cyanopyridines stand out as particularly valuable intermediates. Their utility stems from the presence of two key functional groups: a cyano group, which can be readily converted into other functionalities such as amines, carboxylic acids, and amides, and a bromine atom, which serves as an excellent handle for a wide range of cross-coupling reactions.

This guide focuses on the synthesis, properties, and applications of a key member of this family, 2-Bromo-4-cyanopyridine (CAS Number: 10386-27-3) . While the related compound, 2,6-Dibromo-4-cyanopyridine (CAS Number: 408352-58-9) , is also of interest, the publicly available technical literature on its synthesis and applications is less extensive.[1] In contrast, 2-Bromo-4-cyanopyridine is a well-characterized and widely utilized building block, making it an ideal subject for an in-depth technical exploration.[2][3][4][5][6][7][8][9] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important synthetic intermediate.

Physicochemical Properties of 2-Bromo-4-cyanopyridine

A thorough understanding of a compound's physicochemical properties is fundamental to its effective use in synthesis and formulation. 2-Bromo-4-cyanopyridine is a white to light yellow crystalline solid at room temperature.[2][8] A summary of its key properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 10386-27-3 | [5][6] |

| Molecular Formula | C₆H₃BrN₂ | [5][6] |

| Molecular Weight | 183.01 g/mol | [5] |

| Melting Point | 77-81 °C | |

| Boiling Point (Predicted) | 243.4 ± 20.0 °C | [7][9] |

| Density (Predicted) | 1.72 ± 0.1 g/cm³ | [7][9] |

| Appearance | White to light yellow powder/crystal | [8] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone.[3][7] | [3][7][9] |

| pKa (Predicted) | -2.56 ± 0.10 | [7][9] |

Synthesis of 2-Bromo-4-cyanopyridine: A Step-by-Step Protocol

The synthesis of 2-Bromo-4-cyanopyridine can be achieved through various routes, with a common method involving the cyanation of a corresponding bromo-substituted pyridine precursor.[3] The following protocol details a representative synthetic approach.

Experimental Protocol: Cyanation of 2-Bromo-4-iodopyridine

This method leverages the differential reactivity of halogens on the pyridine ring, where the iodo group is more readily displaced by a cyanide nucleophile than the bromo group.

Materials and Reagents:

-

2-Bromo-4-iodopyridine

-

Sodium cyanide (NaCN)

-

Anhydrous, polar aprotic solvent (e.g., Dimethylformamide - DMF)

-

Inert gas (e.g., Nitrogen or Argon)

-

Dilute acid (e.g., 1 M HCl) for workup

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2-Bromo-4-iodopyridine.

-

Solvent Addition: Under a positive pressure of nitrogen, add anhydrous DMF to dissolve the starting material.

-

Reagent Addition: Carefully add sodium cyanide to the reaction mixture. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a beaker of ice-cold water.

-

Acidification: Acidify the aqueous mixture with dilute HCl to a pH of approximately 5-6. This step helps to neutralize any excess cyanide and facilitate product separation.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Repeat the extraction process three times to ensure complete recovery.

-

Washing: Combine the organic layers and wash sequentially with water and then with brine solution to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-Bromo-4-cyanopyridine.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of 2-Bromo-4-cyanopyridine.

Applications in Drug Development and Medicinal Chemistry

2-Bromo-4-cyanopyridine is a highly versatile building block in drug discovery due to its capacity to undergo a variety of chemical transformations.[4] The bromine atom is amenable to substitution reactions, while the cyano group can be elaborated into a range of other functional groups.

Role as a Synthetic Intermediate

This compound is a key intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[3][4] Its utility lies in its ability to participate in cross-coupling reactions, which are fundamental for the construction of complex molecular frameworks.[4]

Development of Kinase Inhibitors

A significant application of 2-Bromo-4-cyanopyridine is in the development of kinase inhibitors. Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine scaffold is a common feature in many kinase inhibitors, and the functional handles on 2-Bromo-4-cyanopyridine allow for the systematic exploration of chemical space to optimize potency and selectivity.

Broader Applications

Beyond its role in medicinal chemistry, 2-Bromo-4-cyanopyridine is also utilized in materials science for the synthesis of specialized polymers and in the development of fluorescent probes for biological imaging.[4]

Versatility as a Building Block Diagram

Caption: The role of 2-Bromo-4-cyanopyridine as a versatile synthetic building block.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling 2-Bromo-4-cyanopyridine. It is classified as harmful if swallowed and causes skin and serious eye irritation.[5]

Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) from the supplier before use and handle the compound in a well-ventilated chemical fume hood with appropriate personal protective equipment.

Conclusion

2-Bromo-4-cyanopyridine is a valuable and versatile intermediate in modern organic synthesis. Its unique combination of a reactive bromine atom and a modifiable cyano group on a pyridine scaffold makes it a sought-after building block in drug discovery, agrochemical development, and materials science. A thorough understanding of its properties, synthesis, and safe handling is essential for any researcher looking to leverage its full synthetic potential.

References

-

ChemBK. 2-BROMO-4-CYANO-PYRIDINE. [Link]

-

PubChem. 2-Bromo-4-cyanopyridine | C6H3BrN2 | CID 11735544. [Link]

-

Chempanda. Cyanopyridine: Common isomorphs, applications, side effects and safety. [Link]

- Google Patents. CN102993086A - Method for synthesizing 2,6-dibromo pyridine.

-

ResearchGate. Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms. [Link]

- Google Patents.

Sources

- 1. This compound | 408352-58-9 [amp.chemicalbook.com]

- 2. CAS 10386-27-3: 2-Bromo-4-cyanopyridine | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Bromo-4-cyanopyridine | C6H3BrN2 | CID 11735544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 2-Bromo-4-cyanopyridine | 10386-27-3 [chemicalbook.com]

- 8. 2-Bromo-4-cyanopyridine | CymitQuimica [cymitquimica.com]

- 9. 2-Bromo-4-cyanopyridine | 10386-27-3 [chemicalbook.com]

physical and chemical properties of 2,6-Dibromo-4-cyanopyridine

An In-depth Technical Guide to 2,6-Dibromo-4-cyanopyridine for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated heterocyclic compound featuring a pyridine ring substituted with two bromine atoms and a cyano group. Its structural complexity and the presence of multiple reactive sites make it a molecule of significant interest in synthetic organic chemistry and medicinal chemistry. The electron-withdrawing nature of the cyano group and the bromine atoms influences the electron density of the pyridine ring, impacting its reactivity. The bromine atoms serve as versatile handles for cross-coupling reactions, while the cyano group can be transformed into various other functional groups. These characteristics position this compound as a potentially valuable building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its physical and chemical properties, reactivity, potential synthetic routes, and applications, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related compounds is presented below. It is important to note that while experimental data for this compound is not widely available, its properties can be estimated based on its structure and comparison with analogous compounds.

| Property | This compound (Predicted/Calculated) | 2-Bromo-4-cyanopyridine[1][2][3][4][5] | 2,6-Dibromopyridine[6] | 4-Cyanopyridine[7][8][9] |

| Molecular Formula | C₆H₂Br₂N₂ | C₆H₃BrN₂ | C₅H₃Br₂N | C₆H₄N₂ |

| Molecular Weight | 261.91 g/mol | 183.01 g/mol | 236.90 g/mol | 104.11 g/mol |

| Appearance | Predicted: White to off-white solid | White to light yellow crystalline solid | Colorless to pale yellow solid | White to off-white solid |

| Melting Point | Not available | 70 - 74 °C[10] | 117-120 °C | 77 - 81 °C[7] |

| Boiling Point | Not available | 243.4 ± 20.0 °C (Predicted)[3] | 243-245 °C | 196 °C[7] |

| Solubility | Predicted: Insoluble in water, soluble in organic solvents like ethanol and acetone.[3] | Insoluble in water.[3] | Insoluble in water.[11] | Soluble in water.[7] |

| CAS Number | Not available | 10386-27-3[2][3][4][5] | 626-05-1[6] | 100-48-1[7][9] |

Chemical Structure

Caption: Structure of this compound.

Spectroscopic Data (Predicted)

-

¹H NMR (Proton NMR): The spectrum is expected to show a singlet for the two equivalent protons on the pyridine ring. The chemical shift would likely be in the downfield region (δ 7.5-8.5 ppm) due to the deshielding effects of the electronegative nitrogen atom and the bromo and cyano substituents.

-

¹³C NMR (Carbon NMR): The spectrum should display four distinct signals for the six carbon atoms. The carbon atom of the cyano group would appear in the range of δ 115-120 ppm. The signals for the carbon atoms of the pyridine ring would be observed in the aromatic region (δ 120-160 ppm), with the carbons attached to the bromine atoms showing characteristic shifts.

-

IR (Infrared) Spectroscopy: A sharp, strong absorption band characteristic of the C≡N stretching vibration is expected around 2220-2240 cm⁻¹. Other significant peaks would include C-Br stretching vibrations (typically below 800 cm⁻¹) and C=N and C=C stretching vibrations of the pyridine ring (around 1400-1600 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 1:2:1 would be observed.

Chemical Properties and Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups.

-

Nucleophilic Aromatic Substitution: The bromine atoms at the 2 and 6 positions are excellent leaving groups, making the molecule susceptible to nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiols, providing a pathway to a diverse array of substituted pyridine derivatives.

-

Cross-Coupling Reactions: The C-Br bonds can readily participate in various transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. This enables the formation of C-C and C-heteroatom bonds, facilitating the construction of complex molecular architectures.

-

Modification of the Cyano Group: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole ring. This functional group transformation is a key strategy in modulating the physicochemical and biological properties of the molecule. The reactivity of cyanopyridine derivatives is an active area of research, with applications in bioconjugation and the development of pharmacologically active compounds.[14][15][16][17][18][19][20][21][22]

Caption: Key reaction pathways for this compound.

Synthesis and Purification

A plausible synthetic route to this compound could involve the direct cyanation of a 2,6-dibromopyridine precursor. Several methods for the cyanation of pyridines have been reported, often involving the use of a cyanide source and a catalyst.[12][23][24] One potential approach is outlined below.

Proposed Synthetic Protocol:

-

Starting Material: 2,6-Dibromopyridine.

-

Reaction: The synthesis could proceed via a nucleophilic substitution of a hydride in 2,6-dibromopyridine with a cyanide source. A common method for direct cyanation involves the activation of the pyridine ring.[12] For instance, treatment with nitric acid and trifluoroacetic anhydride can generate an N-nitropyridinium salt in situ, which then reacts with a cyanide salt like potassium cyanide.[12][24]

-

Reaction Conditions: The reaction would likely be carried out in an organic solvent. Temperature and reaction time would need to be optimized to ensure complete conversion and minimize side reactions.

-

Work-up and Purification: After the reaction is complete, the mixture would be quenched, and the product extracted into an organic solvent. Purification would likely be achieved through column chromatography on silica gel or recrystallization to obtain the pure this compound.

Caption: A potential workflow for the synthesis of this compound.

Applications in Research and Drug Development

Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their presence in a wide range of biologically active compounds.[22] The cyanopyridine moiety, in particular, is found in numerous drugs and clinical candidates.[15][20][21]

-

Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors, which are a major class of anticancer drugs. The versatile substitution patterns possible with this compound would allow for the synthesis of libraries of compounds to be screened for kinase inhibitory activity.[21][25]

-

Intermediate for Agrochemicals: Halogenated pyridines are important intermediates in the synthesis of pesticides and herbicides.[26][27] The reactivity of this compound makes it a candidate for the development of new agrochemicals.

-

Building Block for Novel Heterocycles: The multiple reaction sites on this compound can be used to construct more complex heterocyclic systems, which are often sought after in drug discovery programs.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available from the search results, based on the data for structurally similar compounds like 2-bromo-4-cyanopyridine and other brominated and cyanated compounds, the following precautions should be taken[8][28]:

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][8][29]

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[2][10]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[10][28]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][28]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[10][28]

References

-

Thermo Fisher Scientific. (2010, November 16). Safety Data Sheet: 4-Cyanopyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-cyanopyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dibromopyridine. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-BROMO-4-CYANO-PYRIDINE. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dibromopyridine-4-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.

- Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005).

- Your Website. (2025, October 9). 2-Bromo-4-cyanopyridine: A Key Building Block for Pharmaceutical Discovery.

- Chempanda. (n.d.).

- National Institutes of Health. (2024, February 22). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions.

-

ResearchGate. (n.d.). Cyanopyridine as a privileged scaffold in drug discovery. Retrieved from [Link]

- ResearchGate. (2009, January). Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms.

- ResearchGate. (2024, February 12). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions.

- Google Patents. (n.d.). US6699993B1 - Process for the preparation of 2-cyanopyridines.

- MDPI. (n.d.).

- RSC Publishing. (n.d.). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions.

- National Institutes of Health. (n.d.).

- ResearchGate. (2005, August 7).

-

PubChem. (n.d.). 2,6-Dibromo-4-chloropyridine. Retrieved from [Link]

- Benchchem. (n.d.). A Comparative Spectroscopic Analysis of 4-Bromopyridine-2,6-dicarbohydrazide: Bridging Theory and Experiment.

- ACS Omega. (2023, May 24).

- Chem-Impex. (n.d.). 2,6-Dibromo-4-hydroxypyridine.

- Benchchem. (n.d.).

- Chem-Impex. (n.d.). 2,6-Dimethyl-4-cyanopyridine.

- Santa Cruz Biotechnology. (2025, December 23). 2-Bromo-4-cyanopyridine.

Sources

- 1. 2-bromo-4-cyanopyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Bromo-4-cyanopyridine | C6H3BrN2 | CID 11735544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 2-Bromo-4-cyanopyridine | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chempanda.com [chempanda.com]

- 10. fishersci.com [fishersci.com]

- 11. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 13. benchchem.com [benchchem.com]

- 14. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. benchchem.com [benchchem.com]

- 23. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 24. researchgate.net [researchgate.net]

- 25. nbinno.com [nbinno.com]

- 26. chemimpex.com [chemimpex.com]

- 27. chemimpex.com [chemimpex.com]

- 28. fishersci.com [fishersci.com]

- 29. cdnisotopes.com [cdnisotopes.com]

An In-Depth Technical Guide to 2,6-Dibromo-4-cyanopyridine: A Trifunctional Scaffold for Advanced Drug Discovery

This guide provides a comprehensive technical overview of 2,6-Dibromo-4-cyanopyridine (CAS No: 408352-58-9), a highly functionalized heterocyclic building block. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, a robust synthetic pathway, and its strategic applications in the rational design of novel therapeutics.

Core Molecular Structure and Physicochemical Profile

This compound, also known by its IUPAC name 2,6-dibromopyridine-4-carbonitrile, is a pyridine ring substituted with two bromine atoms at the C2 and C6 positions and a cyano (-C≡N) group at the C4 position.[1][2] This substitution pattern imparts significant chemical reactivity and synthetic versatility, making it a valuable intermediate.

The presence of two bromine atoms offers dual sites for cross-coupling reactions, while the electron-withdrawing cyano group influences the reactivity of the pyridine ring and serves as a versatile functional handle for further chemical transformations.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 408352-58-9 | [1][3] |

| Molecular Formula | C₆H₂Br₂N₂ | [1] |

| Molecular Weight | 261.90 g/mol | [1] |

| IUPAC Name | 2,6-dibromopyridine-4-carbonitrile | [2] |

| Synonyms | 2,6-dibromoisonicotinonitrile, 4-Cyano-2,6-dibromopyridine | [1] |

| Monoisotopic Mass | 259.85846 Da | [2] |

| Physical Form | Solid (powder/crystal) | |

| XLogP (Predicted) | 2.6 | [2] |

Strategic Synthesis Pathway

A robust synthesis of this compound can be envisioned as a two-step process starting from the commercially available 2,6-Dichloropyridine. This approach leverages a halogen exchange reaction followed by a cyanation reaction.

Step 1: Synthesis of 2,6-Dibromopyridine (Precursor) The first step involves the conversion of 2,6-Dichloropyridine to 2,6-Dibromopyridine. This is typically achieved through a halogen exchange reaction using a bromide source, such as sodium bromide in the presence of hydrobromic acid, under reflux conditions.

Step 2: Cyanation of 2,6-Dibromopyridine The second step is the introduction of the cyano group at the C4 position. While a direct cyanation of 2,6-Dibromopyridine is not well-documented for this specific isomer, a plausible route involves the activation of the pyridine ring followed by reaction with a cyanide source, such as potassium cyanide. This type of transformation is established for other pyridine systems.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Representative Synthesis

This protocol is a representative methodology based on established chemical principles for the synthesis of the precursor and the general cyanation of pyridine rings. Researchers should conduct their own optimization and safety assessments.

Part A: Synthesis of 2,6-Dibromopyridine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,6-Dichloropyridine (1.0 eq), Sodium Bromide (4.0 eq), and 40% aqueous hydrobromic acid (2.0 eq).

-

Reaction: Heat the mixture to reflux (approximately 80-150°C) and maintain for 24 hours with vigorous stirring.

-

Workup: After cooling to room temperature, carefully pour the reaction mixture over ice.

-

Isolation: Collect the resulting precipitate by vacuum filtration. Wash the crude product with cold water.

-

Purification: Purify the crude product by recrystallization or column chromatography (e.g., using ethyl ether) to yield pure 2,6-Dibromopyridine.[4]

Part B: Synthesis of this compound

-

Activation: In a suitable flask under an inert atmosphere, dissolve 2,6-Dibromopyridine (1.0 eq) in a solvent such as trifluoroacetic anhydride (TFAA). Cool the mixture in an ice bath.

-

Nitration/Activation: Slowly add concentrated nitric acid (approx. 1.2 eq) dropwise while maintaining the low temperature. Allow the reaction to stir for 2-3 hours at room temperature.

-

Cyanation: In a separate vessel, prepare a chilled aqueous solution of potassium cyanide (KCN) and sodium acetate (NaOAc).

-

Reaction: Slowly add the activated pyridine solution from step 2 to the chilled cyanide solution. Stir the mixture for 12 hours, allowing it to slowly warm to room temperature.

-

Extraction & Purification: Extract the product with a suitable organic solvent (e.g., CH₂Cl₂), dry the organic layer, concentrate, and purify by column chromatography to yield this compound.

Applications in Drug Discovery & Medicinal Chemistry

The true value of this compound lies in its role as a trifunctional scaffold for building complex molecular architectures. The differential reactivity of its functional groups can be exploited for selective, sequential modifications, a cornerstone of modern medicinal chemistry. Substituted pyridines are privileged structures found in numerous FDA-approved drugs.

The two bromine atoms are excellent handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino substituents. The cyano group can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or used to construct other heterocyclic rings.

This multi-faceted reactivity makes the scaffold particularly suitable for the synthesis of kinase inhibitors, which often feature a central heterocyclic core with multiple substitutions to achieve potency and selectivity. For instance, the pyridine core can act as a hinge-binding motif in the ATP-binding site of a kinase, while the substituents introduced via cross-coupling can target specific pockets to enhance affinity and selectivity.

Caption: Synthetic utility of this compound in drug discovery.

Safety, Handling, and Storage

As with many halogenated and cyanated organic compounds, this compound requires careful handling.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling Precautions: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Always consult the material safety data sheet (MSDS) before handling this compound.

Conclusion

This compound is a potent and versatile building block for advanced chemical synthesis. Its trifunctional nature allows for controlled, regioselective modifications, providing a reliable platform for constructing diverse libraries of complex molecules. For scientists and researchers in drug discovery, this compound offers a strategic starting point for developing novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies. Its well-defined reactivity, when coupled with careful synthetic planning, can significantly accelerate the discovery of next-generation pharmaceuticals.

References

-

PubChemLite. (n.d.). 2,6-dibromopyridine-4-carbonitrile (C6H2Br2N2). Retrieved from [Link]

Sources

A Technical Guide to the Synthesis of 2,6-Dibromo-4-cyanopyridine from 2,6-Dichloropyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted pyridines are fundamental scaffolds in modern chemistry, serving as critical intermediates in the development of pharmaceuticals, agrochemicals, and functional materials. Among these, 2,6-Dibromo-4-cyanopyridine stands out as a highly versatile building block, featuring three distinct reactive centers that allow for sequential and site-selective functionalization. This guide provides an in-depth, technically-grounded overview of a robust synthetic pathway to this valuable compound, starting from the commercially available precursor, 2,6-dichloropyridine. The described two-step strategy involves an initial halogen exchange reaction followed by a palladium-catalyzed cyanation. This document explains the causal mechanisms behind experimental choices, offers detailed, self-validating protocols, and is grounded in authoritative scientific literature to ensure accuracy and reproducibility.

Introduction: The Strategic Value of this compound

The pyridine ring is a ubiquitous feature in a vast array of biologically active molecules. The strategic placement of functional groups dictates the molecule's three-dimensional structure, reactivity, and biological interactions. This compound is of particular interest due to its trifunctional nature:

-

2,6-Dibromo Positions: These positions are highly susceptible to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino substituents. The bromine atoms offer a different reactivity profile compared to chlorine, often enabling milder reaction conditions.

-

4-Cyano Group: The electron-withdrawing nitrile group activates the pyridine ring for certain transformations and can be readily converted into other valuable functional groups, including carboxylic acids, amides, tetrazoles, and amines.[1] This versatility makes it a key handle for late-stage diversification in drug discovery programs.

Given its utility, a reliable and scalable synthesis from accessible starting materials like 2,6-dichloropyridine is of significant practical importance.[2]

Overall Synthetic Strategy

The conversion of 2,6-dichloropyridine to this compound is most effectively achieved through a two-step sequence. This approach allows for optimized conditions and purification for each distinct transformation, ensuring a high-purity final product.

-

Step 1: Halogen Exchange. The chlorine atoms of 2,6-dichloropyridine are substituted with bromine via a Finkelstein-type reaction. This process leverages a large excess of a bromide source to drive the equilibrium towards the more thermodynamically stable dibromo product.

-

Step 2: Palladium-Catalyzed Cyanation. A cyano group is introduced at the C4 position of the 2,6-dibromopyridine intermediate. Due to the electron-deficient nature of the pyridine ring, a classic electrophilic aromatic substitution is not feasible. Therefore, a modern transition-metal-catalyzed cross-coupling reaction is employed, which offers high regioselectivity and functional group tolerance.

This strategic sequence is visualized in the workflow diagram below.

Caption: Overall two-step synthetic workflow.

Step 1: Synthesis of 2,6-Dibromopyridine via Halogen Exchange

The first transformation involves the substitution of two chlorine atoms with bromine. This reaction, analogous to the classic Finkelstein reaction, is an equilibrium process that can be driven to completion.[3][4]

Mechanistic Rationale

While the classic Finkelstein reaction proceeds via an SN2 mechanism on aliphatic carbons, halogen exchange on an aromatic ring requires a different pathway, typically a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed process.[5] In this protocol, using hydrobromic acid at elevated temperatures facilitates the exchange. The reaction is driven to completion by using a high concentration of bromide ions and the removal of HCl from the system. The choice of a bromide salt like sodium bromide (NaBr) in conjunction with hydrobromic acid (HBr) ensures a sufficiently high concentration of the nucleophilic bromide ion to displace the chlorides.[6]

Detailed Experimental Protocol

This protocol is adapted from patent literature, which demonstrates a reliable method for this transformation.[6]

-

Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dichloropyridine (1.0 eq).

-

Reagent Addition: Add sodium bromide (2.0-4.0 eq) and a 40-48% aqueous solution of hydrobromic acid. The acid serves as both a bromide source and the reaction medium.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-150 °C) with vigorous stirring.[6]

-

Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) until the consumption of 2,6-dichloropyridine is complete (typically 24 hours). The appearance of the 2-chloro-6-bromopyridine intermediate can also be tracked.[6]

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Purification: The crude 2,6-dibromopyridine can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield a white to off-white solid.

Process Parameters and Rationale

| Parameter | Value/Reagent | Rationale |

| Starting Material | 2,6-Dichloropyridine | A readily available and cost-effective precursor.[2] |

| Bromide Source | NaBr and 48% HBr (aq) | Provides a high concentration of bromide ions to drive the equilibrium towards the product, in accordance with Le Châtelier's principle.[6] |

| Temperature | 80-150 °C (Reflux) | Provides the necessary activation energy for the halogen exchange on the aromatic ring.[6] |

| Reaction Time | ~24 hours | Sufficient time to ensure high conversion and minimize the presence of the mono-substituted intermediate. |

| Purification | Recrystallization/Chromatography | Removes any unreacted starting material, inorganic salts, and by-products to ensure high purity for the subsequent step. |

Step 2: Regioselective Cyanation of 2,6-Dibromopyridine

The introduction of a cyano group onto the electron-deficient 2,6-dibromopyridine ring is the most challenging step. Modern palladium-catalyzed cross-coupling reactions provide a powerful and reliable solution, offering high yields and excellent regioselectivity for the C4 position.

Method Selection: The Case for Palladium Catalysis

Direct cyanation using simple cyanide salts (e.g., NaCN, KCN) on unactivated aryl halides is often inefficient and requires harsh conditions. Transition-metal catalysis, however, has revolutionized this field.[1] Palladium-catalyzed cyanation reactions are particularly effective for aryl bromides. A key advantage is the ability to use less toxic and more stable cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]), which enhances the safety profile of the synthesis.[7]

Detailed Experimental Protocol

This protocol is based on established methods for the palladium-catalyzed cyanation of aryl bromides.[7][8]

-

Inert Atmosphere: Set up a Schlenk flask or a similar reactor for reaction under an inert atmosphere (Nitrogen or Argon).

-

Reagent Loading: To the flask, add 2,6-dibromopyridine (1.0 eq), potassium ferrocyanide (K₄[Fe(CN)₆]) (approx. 0.5-0.6 eq, as it provides multiple cyanide ions), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) (0.1-2 mol%), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).

-

Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethylacetamide (DMAC).

-

Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles.

-

Reaction Execution: Heat the mixture to a temperature between 80-140 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by HPLC or Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation:

-

Cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Reagent and Catalyst System

| Component | Example | Role & Rationale |

| Cyanide Source | K₄[Fe(CN)₆] | A non-toxic, stable, and easy-to-handle source of cyanide. It is a significant improvement over highly toxic reagents like KCN or Zn(CN)₂.[7][8] |

| Catalyst | Pd(OAc)₂ | The active palladium(0) species, formed in situ, is the core of the catalytic cycle that facilitates the C-CN bond formation. |

| Ligand (Optional) | e.g., dppf, Xantphos | While some systems are ligand-free, a phosphine ligand can stabilize the Pd(0) species, prevent catalyst decomposition, and promote reductive elimination. |

| Base | Na₂CO₃ / K₂CO₃ | Essential for the catalytic cycle, particularly in the transmetalation step. |

| Solvent | DMF, NMP | A polar aprotic solvent is required to dissolve the reagents and facilitate the reaction at elevated temperatures. |

Critical Safety Considerations

While potassium ferrocyanide is relatively non-toxic, it can release hydrogen cyanide gas upon contact with strong acids. All cyanation procedures must be conducted in a well-ventilated fume hood. All waste materials containing cyanide must be quenched and disposed of according to institutional safety protocols, typically by treatment with an oxidizing agent like bleach (sodium hypochlorite) under basic conditions.

Summary and Outlook

The synthesis of this compound from 2,6-dichloropyridine is reliably achieved through a two-step process involving a robust halogen exchange followed by a modern palladium-catalyzed cyanation. This approach provides a scalable and efficient route to a valuable trifunctional building block. Future optimizations could focus on developing a one-pot procedure to streamline the process, exploring more sustainable solvents, or investigating alternative, lower-cost catalysts for the cyanation step. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully synthesize this key intermediate for applications in drug discovery and materials science.

References

- ChemicalBook. (n.d.). 2,6-Dibromopyridine synthesis.

- CN102993086A - Method for synthesizing 2,6-dibromo pyridine. (2013). Google Patents.

- BenchChem. (n.d.). Technical Support Center: Synthesis of 2,6-Dichloropyridine.

- Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005).

- ACS Omega. (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands.

- ResearchGate. (2005). Preparation of Cyanopyridines by Direct Cyanation.

- US4766219A - Preparation of 2-cyano-6-chloropyridine compounds. (1988). Google Patents.

- Svidritskiy, E. A., et al. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. RSC Advances.

- ChemicalBook. (n.d.). 4-Cyanopyridine synthesis.

- Tokyo Chemical Industry. (n.d.). 2,6-Dichloro-3-cyano-4-methylpyridine.

- US7595417B2 - Cyanation of aromatic halides. (2009). Google Patents.

- Varghese, B., & Pillai, A. D. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein Journal of Organic Chemistry, 18, 1-22.

- Wikipedia. (n.d.). 2,6-Dichloropyridine.

- CN103467370A - Synthesis method of cyanopyridine and derivatives thereof. (2013). Google Patents.

- Brainly.in. (2021). write a note on halogen exchange reaction.

- Wikipedia. (n.d.). Finkelstein reaction.

- BOC Sciences. (n.d.). Custom Cyanation Process Services.

- Poittevin, C. G., et al. (2017). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Molecules, 22(8), 1326.

- ResearchGate. (n.d.). Estimated enthalpy of halogen exchange reactions (ΔH R ) for different chloro/dichloro MPcs.

- CN103420905A - Synthetic method of 4-bromine-2,6-diaminopyridine. (2013). Google Patents.

- Wang, R., et al. (2018). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives.

- Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution.

- Sasson, Y. (1990). Synthesis of alkyl bromides via halogen exchange processes. L'actualité chimique, Oct-Dec, 200-203.

- CN104478794A - Synthesis method of 2,6-dichloropyridine. (2015). Google Patents.

- Kumar, A., Saxena, J. K., & Chauhan, P. M. S. (2008). Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors. Medicinal Chemistry, 4(6), 577-585.

- CN106866872A - Synthesis method of 2,6-dichloropyridine [3,4-B] pyrazine. (2017). Google Patents.

Sources

- 1. Recent advances and perspectives in ruthenium-catalyzed cyanation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 3. brainly.in [brainly.in]

- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 5. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]

- 7. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 8. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]

Spectroscopic Data for 2,6-Dibromo-4-cyanopyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-4-cyanopyridine is a halogenated pyridine derivative of significant interest in organic synthesis, serving as a versatile building block for the construction of more complex molecules in medicinal chemistry and materials science. The presence of two bromine atoms and a cyano group on the pyridine ring offers multiple reactive sites for functionalization, making it a valuable precursor for a diverse range of compounds. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this key intermediate. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with proven experimental protocols for their acquisition.

Molecular Structure and Spectroscopic Overview

The structure of this compound features a pyridine ring substituted with bromine atoms at the 2 and 6 positions and a cyano group at the 4 position. This substitution pattern leads to a symmetrical molecule, which is reflected in its spectroscopic signatures.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the symmetry of this compound, a simple and informative NMR spectrum is expected.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show a single signal, a singlet, corresponding to the two equivalent protons at the 3 and 5 positions of the pyridine ring. The electron-withdrawing effects of the bromine atoms and the cyano group will deshield these protons, causing their resonance to appear at a relatively downfield chemical shift.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ) | ~ 8.0 - 8.5 ppm |

| Multiplicity | Singlet (s) |

| Integration | 2H |

| Assignment | H-3, H-5 |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the different carbon environments in the molecule. Due to symmetry, three distinct signals are expected for the pyridine ring carbons, in addition to the signal for the cyano carbon.

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ) | Assignment |

| ~ 145 - 150 ppm | C-2, C-6 (bearing Br) |

| ~ 130 - 135 ppm | C-3, C-5 |

| ~ 120 - 125 ppm | C-4 (bearing CN) |

| ~ 115 - 120 ppm | -C≡N |

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be necessary compared to the ¹H NMR spectrum due to the lower natural abundance of the ¹³C isotope.

-

Caption: A generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Characteristic IR Absorptions

The IR spectrum of this compound is expected to be dominated by a strong absorption band due to the stretching vibration of the cyano group. Other characteristic absorptions will arise from the aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring, as well as C-Br stretching.

| Predicted IR Data | |

| Frequency Range (cm⁻¹) | Vibrational Mode |

| ~ 3100 - 3000 | Aromatic C-H stretch |

| ~ 2240 - 2220 | C≡N stretch (strong) |

| ~ 1600 - 1400 | Aromatic C=C and C=N ring stretches |

| ~ 700 - 500 | C-Br stretch |

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is the KBr pellet technique:

-

Sample Preparation: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture thoroughly to a fine powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Expected Mass Spectrum

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments. The isotopic abundance of bromine is approximately equal for ⁷⁹Br and ⁸¹Br, leading to an M, M+2, and M+4 pattern with a relative intensity ratio of roughly 1:2:1.

Predicted Molecular Ion:

-

m/z: 261 (C₆H₂⁷⁹Br₂N), 263 (C₆H₂⁷⁹Br⁸¹BrN), 265 (C₆H₂⁸¹Br₂N)

Fragmentation Pathway

The molecular ion can undergo fragmentation through various pathways, including the loss of bromine atoms, the cyano group, or HCN.

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining an EI mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated by plotting ion abundance against m/z.

Conclusion

The spectroscopic data presented in this guide, based on the analysis of related compounds and fundamental principles, provide a robust framework for the characterization of this compound. The predicted NMR, IR, and MS data, in conjunction with the provided experimental protocols, will enable researchers, scientists, and drug development professionals to confidently identify and assess the purity of this important synthetic intermediate. The symmetrical nature of the molecule simplifies its spectra, making it an excellent case study for the application of these powerful analytical techniques.

References

- Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005).

-

PubChem. (n.d.). 2,6-Dibromopyridine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Cyanopyridine. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

- BenchChem. (n.d.). A Technical Guide to the Spectroscopic and Synthetic Profile of Pyridine-2,6-dicarbohydrazide and its 4-Bromo Derivative. Retrieved from a relevant BenchChem technical guide URL.

- SciELO. (2011). Characterization Studies of 1-(4-Cyano-2-oxo-1,2-dihydro-1-pyridyl)-3-(4-cyano-1,2-dihydro-1-pyridyl)propane. Journal of the Brazilian Chemical Society, 22(9), 1644-1651.

A Technical Guide to the Solubility of 2,6-Dibromo-4-cyanopyridine in Common Organic Solvents

Abstract

2,6-Dibromo-4-cyanopyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile scaffold for the synthesis of novel molecular entities. The solubility of this compound is a fundamental physicochemical property that dictates its handling, reaction kinetics, purification, and formulation. This technical guide provides an in-depth analysis of the theoretical and practical aspects of the solubility of this compound. Due to the limited availability of comprehensive quantitative data in public literature, this document focuses on the underlying principles governing its solubility and presents a robust, field-proven experimental protocol for its determination. This guide is intended for researchers, chemists, and drug development professionals to enable optimized process development and experimental design.

Introduction and Physicochemical Profile

This compound is a substituted pyridine ring, which imparts a specific set of electronic and steric properties. The pyridine nitrogen provides a polar, hydrogen-bond accepting site, while the two bromine atoms add significant molecular weight and hydrophobicity. The cyano group at the 4-position is a strong electron-withdrawing group, influencing the molecule's overall polarity and reactivity.

Understanding the solubility of this compound is critical. In synthetic chemistry, solvent selection impacts reaction rates and yield. For purification, solubility differences are exploited in crystallization processes. In drug development, solubility in various media is a key determinant of a compound's formulation potential and bioavailability.

Key Physicochemical Properties (Predicted & Observed for Analogs):

-

Molecular Formula: C₆H₂Br₂N₂

-

Molecular Weight: 261.91 g/mol

-

Appearance: Likely a white to off-white or crystalline solid.

-

Polarity: The molecule possesses polar functional groups (cyano, pyridine nitrogen) but also significant nonpolar surface area from the dibrominated aromatic ring. This duality suggests it will have moderate solubility in a range of polar aprotic and some polar protic solvents, with poor solubility in nonpolar solvents and water.[1][2]

Theoretical Principles of Solubility

The principle of "like dissolves like" is the primary guide for predicting solubility.[3] This rule states that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Solute (this compound): The key intermolecular forces at play are dipole-dipole interactions (due to the polar C-Br and C≡N bonds, and the pyridine ring) and London dispersion forces (arising from the large electron clouds of the bromine atoms and the aromatic system). It is a poor hydrogen bond donor but can act as a hydrogen bond acceptor at the nitrogen atoms.

-

Solvent Selection:

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone): These solvents are expected to be effective. Their strong dipoles can interact favorably with the polar regions of the solute. Solvents like DMSO and DMF are particularly powerful due to their high polarity.[4]

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol): These solvents can engage in dipole-dipole interactions and may act as hydrogen bond donors to the pyridine or cyano nitrogen. However, the bulky bromine atoms may sterically hinder these interactions, and the overall nonpolar character of the molecule may limit high solubility compared to polar aprotic solvents.

-

Nonpolar Solvents (e.g., Hexanes, Toluene): Solubility is expected to be low. While dispersion forces are present, they are unlikely to overcome the energy required to break up the crystal lattice of the solid solute without strong dipole-dipole interactions.[5]

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents have moderate polarity and are often good at dissolving a wide range of organic compounds. Moderate to good solubility is anticipated.

-

Aqueous Solvents: The compound is predicted to be insoluble or sparingly soluble in water due to its significant hydrophobic character imparted by the dibromophenyl ring.[1][6]

-

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound across a broad range of organic solvents is not extensively reported in peer-reviewed literature or public databases. The table below is provided as a template for researchers to populate using the experimental protocol detailed in Section 4. It lists common organic solvents categorized by their class, which are recommended for initial screening.

| Solvent Name | Solvent Class | Temperature (°C) | Quantitative Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data to be determined |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | Data to be determined |

| Acetone | Polar Aprotic | 25 | Data to be determined |

| Acetonitrile (ACN) | Polar Aprotic | 25 | Data to be determined |

| Tetrahydrofuran (THF) | Polar Aprotic | 25 | Data to be determined |

| Dichloromethane (DCM) | Chlorinated | 25 | Data to be determined |

| Chloroform | Chlorinated | 25 | Data to be determined |

| Ethyl Acetate | Ester | 25 | Data to be determined |

| Methanol | Polar Protic | 25 | Data to be determined |

| Ethanol | Polar Protic | 25 | Data to be determined |

| Isopropanol (IPA) | Polar Protic | 25 | Data to be determined |

| Toluene | Nonpolar Aromatic | 25 | Data to be determined |

| n-Heptane / Hexanes | Nonpolar Aliphatic | 25 | Data to be determined |

| Water | Aqueous | 25 | Data to be determined |

Experimental Protocol for Solubility Determination

To ensure accurate and reproducible results, the isothermal shake-flask method is the gold standard for determining thermodynamic solubility.[3] This protocol provides a self-validating system for generating reliable data. A high-level overview of the workflow is depicted in the diagram below.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Step-by-Step Methodology

Materials and Equipment:

-

This compound (purity >98%)

-

Analytical balance

-

Class A volumetric flasks and pipettes

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated HPLC-UV or UV-Vis spectrophotometer

-

Selected organic solvents (HPLC grade or higher)

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. "Excess" is critical; a good starting point is ~20-50 mg of solid to 1 mL of solvent. The goal is to have undissolved solid remaining at the end of the experiment, which confirms saturation.

-

Accurately add a known volume (e.g., 1.0 or 2.0 mL) of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the slurries for a minimum of 24 hours. Causality Note: This extended agitation time is necessary to ensure the system reaches thermodynamic equilibrium. Shorter times may result in measuring a lower, kinetically limited solubility or a transient supersaturated state, leading to inaccurate data. For crystalline compounds, 48 hours is sometimes required.[3]

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand undisturbed at the same constant temperature for 1-2 hours to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear liquid phase) into a syringe.

-

Immediately pass the liquid through a 0.22 µm syringe filter into a clean, tared vial. Trustworthiness Note: Filtration is a critical step to remove all microscopic solid particles. Any suspended solid will artificially inflate the measured solubility. Centrifugation followed by careful collection of the supernatant is an alternative but filtration is preferred.

-

-

Quantification (HPLC/UV-Vis Method):

-

Prepare a series of stock solutions of this compound of known concentrations in the solvent of interest to create a calibration curve.

-

Accurately take a known volume of the filtered saturated solution and dilute it with a known volume of solvent to bring its concentration into the linear range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC or UV-Vis method. The response (e.g., peak area from HPLC) is used to determine the concentration. Expertise Note: An analytical method like HPLC is superior to simple gravimetric analysis (evaporating the solvent and weighing the residue) because it is more sensitive, requires less material, and is not confounded by non-volatile impurities.[7]

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Apply the dilution factor to calculate the concentration of the original, undiluted saturated solution.

-

Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

-

Applications and Conclusion

A thorough understanding of the solubility of this compound is not an academic exercise; it is a prerequisite for its effective application.

-

Process Chemistry: Enables the selection of optimal solvents for reactions to ensure all reagents remain in solution, and for crystallization to maximize yield and purity.

-

Pharmaceutical Formulation: Guides the choice of excipients and solvent systems for developing stable and bioavailable drug products.

-

Analytical Chemistry: Informs the preparation of samples for analysis by techniques such as NMR, HPLC, and mass spectrometry.[3]

References

- University of Wisconsin-Madison. (n.d.). Solubility. Retrieved from a general chemistry resource outlining solubility principles.

- LibreTexts Chemistry. (2023). Solubility. Retrieved from an educational resource explaining the "like dissolves like" rule.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from a document outlining qualitative and quantitative solubility testing methods.[8]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from a video explaining factors affecting solubility and measurement techniques.[3]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from a lab manual supplement describing solubility tests.[9]

-

Fisher Scientific. (2013). Safety Data Sheet for 3-Bromo-4-cyanopyridine. Retrieved from an SDS providing safety and handling information.[10]

-

CDN Isotopes. (2016). Safety Data Sheet for 2-Cyanopyridine-d4. Retrieved from an SDS with hazard information.[11]

-

Fisher Scientific. (2024). Safety Data Sheet for 2-BROMO-4-CYANOPYRIDINE. Retrieved from an SDS with physical and chemical properties.[12]

-

Thermo Fisher Scientific. (2010). Safety Data Sheet for 4-Cyanopyridine. Retrieved from an SDS with solubility information for an analog.[13]

-

TCI Chemicals. (2025). Safety Data Sheet for 4-Cyanopyridine. Retrieved from an SDS providing hazard and handling data.[14]

-

Cayman Chemical. (2022). Polmacoxib Product Information. Retrieved from a product sheet with solubility data in organic solvents.[4]

-

ChemBK. (2024). 2-BROMO-4-CYANO-PYRIDINE. Retrieved from a chemical database with properties for a related compound.[1]

-

CymitQuimica. (n.d.). CAS 10386-27-3: 2-Bromo-4-cyanopyridine. Retrieved from a supplier page with a description of solubility.[2]

-

PubChem. (n.d.). 2-Bromo-4-cyanopyridine. National Center for Biotechnology Information. Retrieved from a compound summary database.[15]

-

Physical Chemistry Research. (2023). Study of some properties of cyanopyridine derivatives in solutions. Retrieved from a research article on related compounds.[16]

-

ChemicalBook. (n.d.). 2-Bromo-4-cyanopyridine. Retrieved from a chemical supplier database mentioning water insolubility.[6]

-

PubChem. (n.d.). 2,6-Dibromopyridine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from a compound summary for a structural analog.[17]

-

ChemicalBook. (n.d.). 4-Cyanopyridine. Retrieved from a chemical supplier database with properties for an analog.[18]

-

Kiani, M. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents. Physical Chemistry Research.[19]

-

BenchChem. (2025). Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide. Retrieved from a technical guide outlining solubility determination protocols.[7]

Sources

- 1. chembk.com [chembk.com]

- 2. CAS 10386-27-3: 2-Bromo-4-cyanopyridine | CymitQuimica [cymitquimica.com]

- 3. youtube.com [youtube.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. chem.ws [chem.ws]

- 6. 2-Bromo-4-cyanopyridine | 10386-27-3 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. scribd.com [scribd.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. fishersci.com [fishersci.com]

- 11. cdnisotopes.com [cdnisotopes.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. 2-Bromo-4-cyanopyridine | C6H3BrN2 | CID 11735544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Study of some properties of cyanopyridine derivatives in solutions [scielo.org.co]

- 17. 2,6-Dibromopyridine-4-carboxylic acid | C6H3Br2NO2 | CID 15482692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 4-Cyanopyridine | 100-48-1 [chemicalbook.com]

- 19. physchemres.org [physchemres.org]

The Cyanopyridine Core: From Chemical Curiosity to Cornerstone of Modern Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Application of Substituted Cyanopyridines

Abstract

The substituted cyanopyridine scaffold, a heterocyclic aromatic ring bearing a nitrile group, has journeyed from a niche chemical entity to a privileged pharmacophore in contemporary medicinal chemistry. This guide provides a comprehensive exploration of the discovery and history of cyanopyridines, tracing their origins from early pyridine chemistry to the development of sophisticated synthetic methodologies. It delves into the physicochemical properties conferred by the cyano group and examines the evolution of synthetic strategies, from classical cyanation reactions to modern transition-metal-catalyzed processes. The core of this guide focuses on the pivotal role of substituted cyanopyridines in drug development, with in-depth case studies on two transformative classes of therapeutics: Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes and a range of kinase inhibitors for oncology. Through detailed mechanistic insights, step-by-step synthetic protocols, and comparative data analysis, this document serves as a technical resource for researchers, scientists, and drug development professionals engaged in the field of heterocyclic and medicinal chemistry.

A Historical Perspective: The Genesis of the Pyridine Ring and the Advent of Cyanation

The story of cyanopyridines is intrinsically linked to the discovery of their parent heterocycle, pyridine. First isolated from coal tar in the mid-19th century, the structure of pyridine as a nitrogen-containing analogue of benzene was a significant milestone in the understanding of aromatic compounds[1][2]. Early synthetic endeavors, such as the Hantzsch pyridine synthesis of 1881, provided the first rational methods for constructing the pyridine ring, albeit often with limitations in scope and yield[2][3].

The introduction of the cyano (-CN) group onto the pyridine ring marked a critical step in expanding its chemical utility. While a definitive first synthesis of a simple cyanopyridine is not prominently documented, the development of classical cyanation reactions in the late 19th and early 20th centuries provided the necessary chemical tools.

-

The Sandmeyer Reaction (1884): This reaction, which converts an aryl diazonium salt to an aryl nitrile using a copper(I) cyanide catalyst, became a cornerstone of aromatic chemistry[4][5]. Its application to aminopyridines offered a logical, albeit sometimes challenging, route to cyanopyridines[6][7]. The electron-deficient nature of the pyridine ring can complicate the diazotization step, but this method provided an early pathway for regioselective cyanation.

-

The Rosenmund-von Braun Reaction (early 1900s): This method involves the reaction of an aryl halide with copper(I) cyanide at high temperatures. While harsh, it provided a direct route for converting halopyridines into their corresponding cyanated derivatives, a technique that has been refined over the decades[8].

A pivotal moment in pyridine chemistry was the discovery of the Chichibabin reaction in 1914 by Aleksei Chichibabin[9][10][11][12]. This reaction, involving the direct amination of pyridine with sodium amide to form 2-aminopyridine, provided a ready source of aminopyridines that could then serve as precursors for Sandmeyer-type cyanations[13][14].

The evolution of these methods laid the groundwork for the synthesis of a vast array of substituted cyanopyridines, transforming them from chemical curiosities into valuable building blocks for more complex molecules.

The Art of Synthesis: Modern Methodologies for Cyanopyridine Construction

The 21st century has seen a dramatic expansion in the synthetic chemist's toolbox for preparing substituted cyanopyridines. These methods offer greater efficiency, milder conditions, and broader functional group tolerance compared to their historical predecessors.

Industrial Scale Synthesis: Ammoxidation

The industrial production of the parent 2-, 3-, and 4-cyanopyridines relies heavily on the ammoxidation of the corresponding methylpyridines (picolines)[15]. This vapor-phase reaction involves passing a mixture of the picoline, ammonia, and air over a heterogeneous catalyst at high temperatures (typically 330-450°C)[1].

Caption: Industrial ammoxidation of picolines to cyanopyridines.

This process is highly efficient, with conversion rates for picolines often exceeding 99% and yields of the desired cyanopyridine greater than 98%[1]. The resulting cyanopyridines are crucial starting materials for a wide range of pharmaceuticals and agrochemicals[5][16][17].

Laboratory Scale Synthesis: A Multifaceted Approach

In the research and development setting, a variety of methods are employed to synthesize more complex, substituted cyanopyridines.

-

Transition-Metal-Catalyzed Cyanation: This is arguably the most significant advancement in modern cyanation chemistry. Palladium, nickel, and copper catalysts are now routinely used to couple aryl halides or triflates with a cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆], or acetone cyanohydrin) under relatively mild conditions[8][17][18][19][20]. These methods offer excellent functional group tolerance and have become the go-to strategy in medicinal chemistry campaigns.

-

Multi-Component Reactions (MCRs): MCRs allow for the rapid assembly of complex molecules from simple starting materials in a single pot. Several MCRs have been developed for the synthesis of highly functionalized 2-amino-3-cyanopyridines, often using malononitrile as a key building block[6][21]. These reactions are highly convergent and atom-economical, making them attractive for library synthesis.

-

Direct Cyanation of Pyridine N-oxides: Pyridine N-oxides can be activated towards nucleophilic attack. Treatment with reagents like trimethylsilyl cyanide (TMSCN) allows for the regioselective introduction of a cyano group, typically at the 2- or 4-position[15].

Caption: Evolution of synthetic routes to substituted cyanopyridines.

The Cyanopyridine Moiety in Drug Design: A Tale of Two Targets

The unique electronic properties of the cyanopyridine scaffold—combining the electron-withdrawing nature of the nitrile with the hydrogen-bonding capabilities of the pyridine nitrogen—have made it a highly sought-after motif in drug design. Its rigid structure serves as an excellent anchor for orienting other functional groups toward key interactions within a biological target. This is best exemplified by its central role in two major classes of modern therapeutics.

Case Study 1: The "Gliptins" - Taming Type 2 Diabetes via DPP-4 Inhibition